(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide
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Overview
Description
(E)-N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide is an organic compound that features a complex structure with both thiophene and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the synthesis of the intermediate compound, which includes the thiophene and furan rings. This can be achieved through a series of reactions such as halogenation, Grignard reactions, and coupling reactions.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with an appropriate amine to form the final acrylamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides and furans, respectively.
Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide has several scientific research applications:
Materials Science: It can be used in the development of organic semiconductors and conductive polymers due to its conjugated system.
Medicinal Chemistry:
Organic Electronics: Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Mechanism of Action
The mechanism of action of (E)-N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.
Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of various organic compounds.
2-Pyrrolidin-2-ylpyridine: Another compound with a pyridine ring, used in various chemical syntheses.
Uniqueness
(E)-N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide is unique due to its combination of thiophene and furan rings, which impart distinct electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and materials science.
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c19-17(4-1-13-6-9-20-11-13)18-8-5-15-2-3-16(22-15)14-7-10-21-12-14/h1-4,6-7,9-12H,5,8H2,(H,18,19)/b4-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSWVSZUBLNPKY-DAFODLJHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C=CC(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1/C=C/C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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